molecular formula C15H23ClN4O2 B2871730 Tert-butyl 3-[[(6-chloropyridazin-3-yl)methyl-methylamino]methyl]azetidine-1-carboxylate CAS No. 2378501-43-8

Tert-butyl 3-[[(6-chloropyridazin-3-yl)methyl-methylamino]methyl]azetidine-1-carboxylate

Cat. No. B2871730
CAS RN: 2378501-43-8
M. Wt: 326.83
InChI Key: IMMZVVXNFXCKPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[[(6-chloropyridazin-3-yl)methyl-methylamino]methyl]azetidine-1-carboxylate is a chemical compound with the IUPAC name tert-butyl 3-((((6-chloropyridazin-3-yl)methyl)(methyl)amino)methyl)azetidine-1-carboxylate . It is stored at a temperature of 4°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-8-11(9-20)7-19(4)10-12-5-6-13(16)18-17-12/h5-6,11H,7-10H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 326.83 . It is a powder that is stored at a temperature of 4°C .

Scientific Research Applications

Silylmethyl-substituted Aziridine and Azetidine Applications

Synthetic Utility in Cycloaddition Reactions : Silylmethyl-substituted aziridine and azetidine compounds have demonstrated efficient reactivity with nitriles and carbonyl substrates, leading to the generation of various heterocyclic structures such as imidazoline, oxazolidine, and tetrahydropyrimidine products. These reactions highlight the compounds' utility in formal [3 + 2] and [4 + 2] cycloaddition reactions, making them valuable for constructing complex molecular frameworks useful in drug discovery and materials science (Yadav & Sriramurthy, 2005).

Fluoroalkyl-substituted Pyrazole-4-carboxylic Acids Synthesis

Role in Multigram Scale Synthesis : The acylation of tert-butyl derivatives with fluorinated acetic acid anhydrides, followed by reaction with alkyl hydrazines, leads to the synthesis of fluorinated pyrazole-4-carboxylic acids. These compounds are synthesized on a multigram scale, indicating the tert-butyl derivative's significance in facilitating the production of pyrazoles that may have applications in pharmaceuticals and agrochemicals (Iminov et al., 2015).

Carboxamidation and Aromatisation Applications

Innovative Synthesis Approaches : The tert-butyl hydroperoxide (TBHP)-promoted sequential carboxamidation and aromatisation of isonitriles with formamides is a novel synthetic method that tolerates a series of functional groups. This process leads to the formation of phenanthridine 6-carboxamides, demonstrating the compound's utility in creating aromatic structures potentially useful in developing novel pharmaceuticals (Feng et al., 2014).

Novel Compound Synthesis for Anticancer Agents

Functionalized Amino Acid Derivatives : The synthesis of functionalized amino acid derivatives using tert-butyl esters highlights the role of these compounds in creating new pharmacophores for anticancer agents. Some derivatives exhibited promising cytotoxicity against human cancer cell lines, underscoring the potential of tert-butyl derivatives in contributing to cancer therapy research (Kumar et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

tert-butyl 3-[[(6-chloropyridazin-3-yl)methyl-methylamino]methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-8-11(9-20)7-19(4)10-12-5-6-13(16)18-17-12/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMZVVXNFXCKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN(C)CC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.